molecular formula C7H6Cl2S B1597313 2,4-Dichloro-5-methylthiophenol CAS No. 28225-88-9

2,4-Dichloro-5-methylthiophenol

Cat. No. B1597313
CAS RN: 28225-88-9
M. Wt: 193.09 g/mol
InChI Key: SHBIPXMJAAVLGL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylthiophenol is a chemical compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol. It is also known by the synonym 2,4-dichloro-5-methylbenzenethiol .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methylthiophenol consists of a thiophenol group, which is a sulfur analog of phenol, where two of the hydrogen atoms in the phenol ring are replaced by chlorine atoms and one of the hydrogen atoms is replaced by a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-methylthiophenol, such as its melting point, boiling point, and density, are not explicitly mentioned in the sources I found .

Scientific Research Applications

Analytical Methodology

A study by Han et al. (2021) recommended a UV-Vis spectrophotometric method for determining 2,4-dichlorophenol in technical material. This method enhances understanding of pesticide quality analysis and related impurities, offering insights into the applications of ultraviolet spectrophotometry in quantitative determination, thus contributing to scientific research methodology and practical application skills (Han et al., 2021).

Chemical Synthesis and Reactions

Skramstad et al. (2000) synthesized various chlorinated thiophenes, including derivatives of 2,4-dichlorothiophene, demonstrating the versatility of these compounds in chemical synthesis. This research provides valuable insights into the tautomeric properties and potential applications in organic synthesis (Skramstad et al., 2000).

Molecular Spectroscopy

Schaefer et al. (1985) explored the 1H NMR spectra of 2-methylthiophenol derivatives, providing essential data on molecular interactions and couplings. Such studies are crucial for understanding the molecular structure and behavior of chlorinated thiophenes in different environments (Schaefer et al., 1985).

Corrosion Inhibition

Lagrenée et al. (2002) studied a triazole derivative incorporating 4-methylthiophenyl for inhibiting corrosion of mild steel in acidic media. Such applications are significant in materials science, particularly in developing new materials with enhanced corrosion resistance (Lagrenée et al., 2002).

Environmental Remediation

Zhang et al. (2020) evaluated the use of Fe/Ni nanoparticles supported by polystyrene resin for dechlorinating 2,4-dichlorophenol in aqueous solution. This research is pivotal in environmental science, particularly in developing new methods for water purification and soil remediation (Zhang et al., 2020).

Ecotoxicology

Yuan et al. (2019) investigated the estrogenic effects of 2,4-dichlorophenol on zebrafish, providing valuable information on the impact of chlorophenols on aquatic life and environmental health (Yuan et al., 2019).

properties

IUPAC Name

2,4-dichloro-5-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBIPXMJAAVLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182480
Record name 2,4-Dichloro-5-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylthiophenol

CAS RN

28225-88-9
Record name 2,4-Dichloro-5-methylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28225-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-methylthiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028225889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-5-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-methylthiophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLORO-5-METHYLTHIOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T4PWA7ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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